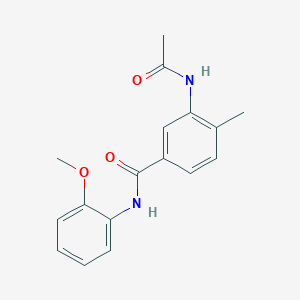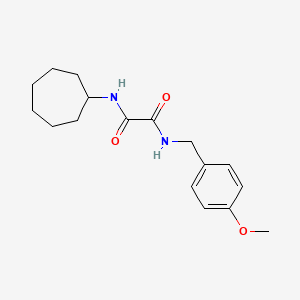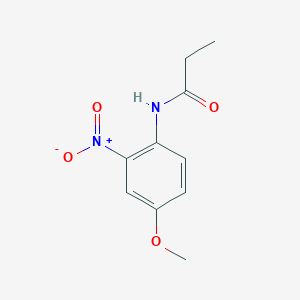![molecular formula C21H25FN4O4S B5025805 1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5025805.png)
1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-(phenylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-(phenylsulfonyl)piperazine, commonly known as FNPP, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. FNPP belongs to the class of piperazine derivatives and has been studied for its ability to modulate various biological pathways.
Mécanisme D'action
FNPP modulates the activity of certain receptors in the body, leading to downstream effects on various biological pathways. For example, it has been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. It has also been shown to modulate the activity of certain ion channels, such as the voltage-gated potassium channel.
Biochemical and Physiological Effects:
FNPP has been shown to have various biochemical and physiological effects, depending on the specific pathway it modulates. For example, it has been shown to have antidepressant-like effects in animal models, which may be due to its ability to increase the release of certain neurotransmitters. It has also been shown to have anti-inflammatory effects in certain cell types, which may be due to its ability to modulate the activity of certain receptors.
Avantages Et Limitations Des Expériences En Laboratoire
FNPP has several advantages for lab experiments, including its ability to modulate specific biological pathways and its relatively low toxicity. However, it also has some limitations, such as its relatively low solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for research on FNPP, including its potential therapeutic applications in various fields. For example, it has been studied for its potential use as an antidepressant, anxiolytic, and anti-inflammatory agent. It has also been studied for its potential use in cancer therapy, due to its ability to modulate certain pathways involved in tumor growth and metastasis. Additionally, further research is needed to better understand the specific mechanisms of action of FNPP and to develop more effective and targeted therapies based on this compound.
In conclusion, FNPP is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. Its ability to modulate specific biological pathways has made it a focus of research in neuroscience, oncology, and immunology. Further research is needed to fully understand its mechanisms of action and to develop more effective and targeted therapies based on this compound.
Méthodes De Synthèse
FNPP can be synthesized through a multi-step process that involves the reaction of 4-fluoro-2-nitroaniline with piperidine, followed by the addition of phenylsulfonyl chloride and piperazine. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
FNPP has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. It has been shown to modulate the activity of certain receptors, such as the serotonin receptor and the sigma-1 receptor, which play important roles in these fields.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O4S/c22-18-15-21(26(27)28)20(16-19(18)23-9-5-2-6-10-23)24-11-13-25(14-12-24)31(29,30)17-7-3-1-4-8-17/h1,3-4,7-8,15-16H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUCTDNBHPANBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dichloro-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5025725.png)

![1,3,3-trimethyl-6-(1-propyl-4-piperidinyl)-6-azabicyclo[3.2.1]octane](/img/structure/B5025734.png)
![N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5025748.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5025751.png)
![4-[(3-chloro-1-adamantyl)carbonyl]morpholine](/img/structure/B5025753.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025762.png)
![4-{1-[2-(vinyloxy)ethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5025764.png)

![3-({1-[4-(acetylamino)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5025772.png)
![2-iodo-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5025774.png)
![N-(4-methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine](/img/structure/B5025775.png)

